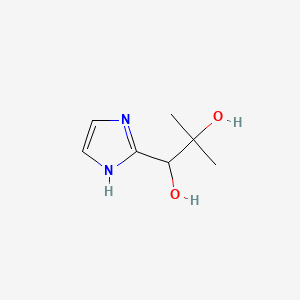
1-(1H-imidazol-2-yl)-2-methylpropane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-imidazol-2-yl)-2-methylpropane-1,2-diol is a compound that features an imidazole ring, a versatile and significant structure in organic chemistry. Imidazole derivatives are known for their broad range of biological and chemical properties, making them valuable in various fields such as medicine, biology, and industry . The compound’s structure includes a five-membered ring containing two nitrogen atoms, which contributes to its unique chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-imidazol-2-yl)-2-methylpropane-1,2-diol typically involves the condensation of glyoxal and ammonia, followed by subsequent reactions to introduce the methyl and hydroxyl groups . One common method involves the use of catalysts and specific reaction conditions to optimize yield and purity. For instance, the condensation reaction can be carried out in the presence of a base such as sodium hydroxide, followed by the addition of methylating agents and hydroxylation steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
1-(1H-imidazol-2-yl)-2-methylpropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include substituted imidazole derivatives, carbonyl compounds, and various functionalized imidazole compounds .
Aplicaciones Científicas De Investigación
1-(1H-imidazol-2-yl)-2-methylpropane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and as a catalyst in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-(1H-imidazol-2-yl)-2-methylpropane-1,2-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity and inhibiting certain biochemical pathways. This compound can also interact with DNA and proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-imidazol-1-yl)ethanol: Another imidazole derivative with similar biological activities.
2,6-Bis(1H-imidazol-2-yl)pyridine: Known for its coordination chemistry and spin crossover properties.
Uniqueness
1-(1H-imidazol-2-yl)-2-methylpropane-1,2-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual hydroxyl groups and methyl substitution make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C7H12N2O2 |
|---|---|
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
1-(1H-imidazol-2-yl)-2-methylpropane-1,2-diol |
InChI |
InChI=1S/C7H12N2O2/c1-7(2,11)5(10)6-8-3-4-9-6/h3-5,10-11H,1-2H3,(H,8,9) |
Clave InChI |
QFSKXJXNTSBOSJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(C1=NC=CN1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


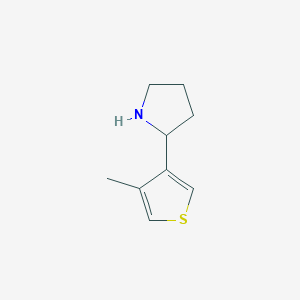

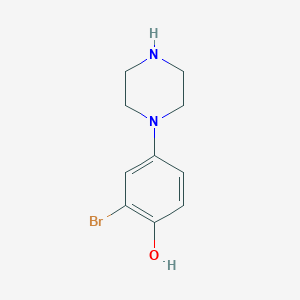

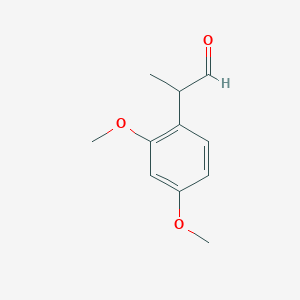

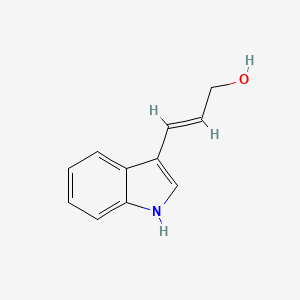


![1-[3-(4-Methylphenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13608032.png)




